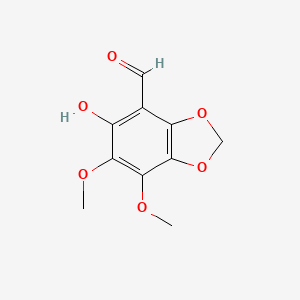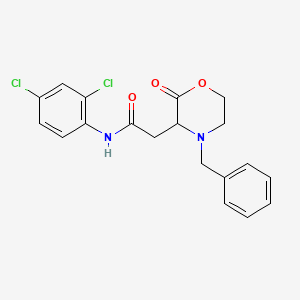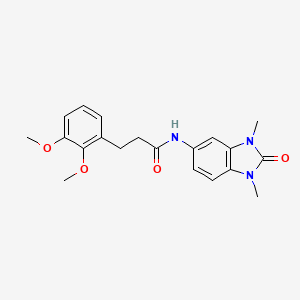
5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring This compound is known for its unique chemical structure, which includes hydroxy, methoxy, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of a precursor compound. One common method is the formylation of dihydroapiol, a naturally occurring compound found in parsley and dill seeds. The formylation reaction is carried out in the presence of a catalyst such as tin(IV) chloride (SnCl4), resulting in a high yield of the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carboxylic acid.
Reduction: 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the methoxy groups.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Similar structure with a propyl group instead of a hydroxy group.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Similar structure with a methyl group instead of a hydroxy group.
Uniqueness
5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for diverse chemical transformations. Its structure allows for a wide range of modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C10H10O6 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
5-hydroxy-6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C10H10O6/c1-13-8-6(12)5(3-11)7-10(9(8)14-2)16-4-15-7/h3,12H,4H2,1-2H3 |
InChI Key |
LYAQPDGFENTYAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1O)C=O)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11467027.png)
![methyl [2,5-dioxo-4-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11467033.png)
![methyl [4-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11467035.png)

![7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467040.png)
![2-Methoxyethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467050.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11467059.png)
![8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11467067.png)
![3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11467073.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467076.png)

![1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11467083.png)
![(1S)-1-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine](/img/structure/B11467084.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B11467091.png)
